molecular formula C17H17N7OS B6468869 4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640948-35-0

4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B6468869
CAS No.: 2640948-35-0
M. Wt: 367.4 g/mol
InChI Key: BPGNUYFMBVIWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a benzothiazole core fused with a triazolopyridazine moiety via a piperazine linker. This structural architecture is characteristic of small-molecule inhibitors targeting epigenetic reader domains, particularly bromodomain and extraterminal (BET) proteins, which regulate oncogene transcription . Its design aligns with optimized bivalent inhibitors like AZD5153, a clinical-stage BET inhibitor containing a triazolopyridazine scaffold and piperidine/phenoxyethyl substituents . The methoxy group at the 4-position of the benzothiazole likely enhances solubility and target engagement, while the piperazine linker improves conformational flexibility for binding .

Properties

IUPAC Name

4-methoxy-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-25-12-3-2-4-13-16(12)19-17(26-13)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGNUYFMBVIWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several classes of bioactive molecules, enabling comparative analysis of pharmacological profiles and design principles.

Triazolopyridazine-Based BET Inhibitors

  • AZD5153: A bivalent BET inhibitor with a 3-methoxy-triazolopyridazine core linked to a phenoxyethyl-piperidine group. AZD5153 demonstrates potent BET inhibition (sub-nanomolar IC50) and antitumor efficacy in vivo . Compared to the target compound, AZD5153 lacks the benzothiazole moiety but includes a bulkier phenoxyethyl substituent, which may enhance binding avidity through dual bromodomain engagement.
  • Key Difference : The target compound’s benzothiazole group could confer distinct pharmacokinetic properties (e.g., metabolic stability) compared to AZD5153’s pyridazine-piperidine framework .

Triazolo-Tetrazine Antiproliferative Agents

  • TZXU Series: 6-Alkylamino[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives (e.g., TZXU-1, TZXU-2) exhibit potent antiproliferative activity (IC50 = 1.09–2.24 μM) against breast (MCF-7), cervical (Bewo), and leukemia (HL-60) cell lines . Unlike the target compound, these molecules replace pyridazine with tetrazine and lack the benzothiazole core. The alkylamino substituents in TZXU derivatives enhance cellular uptake but may reduce selectivity due to off-target interactions.

PD-1/PD-L1 Inhibitors

  • SCL-1 : A PD-1/PD-L1 inhibitor featuring a trifluoromethyl-triazolopyridazine core linked to a piperidine group. While structurally distinct from the target compound, SCL-1’s triazolopyridazine-piperazine architecture highlights the scaffold’s versatility in immune checkpoint targeting . The benzothiazole in the target compound may offer improved membrane permeability compared to SCL-1’s phthalazine-amine group.

Benzothiazole Derivatives

  • Pyrazoline-Benzothiazole Hybrids : Derivatives like 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () demonstrate antitumor and antidepressant activities. The benzothiazole core here is linked to a pyrazoline group instead of triazolopyridazine, resulting in divergent target profiles (e.g., microtubule inhibition vs. epigenetic modulation) .

Structural and Pharmacological Data Comparison

Compound Core Structure Key Substituents Target/Activity IC50/EC50 Reference
Target Compound Benzothiazole-Triazolo-Pyridazine 4-methoxy, piperazine linkage BET Inhibition (assumed) Not reported
AZD5153 Triazolo-Pyridazine 3-methoxy, phenoxyethyl-piperidine BET Bromodomains <1 nM (BRD4 BD1)
TZXU-1 Triazolo-Tetrazine 6-alkylamino Antiproliferative 1.26–2.24 μM
SCL-1 Triazolo-Pyridazine-Piperidine Trifluoromethyl, piperidinyl PD-1/PD-L1 Binding Not reported

Notable Observations:

  • The piperazine linker is a common feature in BET inhibitors (e.g., AZD5153) and PEF(S) binders (), suggesting its role in balancing rigidity and flexibility for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.